molecular formula C10H14N4O B13184233 7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B13184233
M. Wt: 206.24 g/mol
InChI Key: MHHABVHXSYDRBN-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a chemical building block designed for medicinal chemistry and drug discovery research, particularly in developing novel anti-cancer agents. This compound features a pyrido[2,3-b]pyrazin-2-one core substituted with an aminomethyl group at the 7-position, a key functional handle for further synthetic modification. Researchers can leverage this reactive primary amine to link various pharmacophores, creating targeted libraries for biological screening. The pyrido[2,3-b]pyrazine scaffold is of significant interest in oncology research. Structurally similar 7-aminosubstituted pyrido[2,3-b]pyrazine derivatives have been rationally designed and synthesized as multi-kinase inhibitors, showing promising in vitro and in vivo anti-breast cancer activity . These compounds can exhibit mild to potent inhibition of key enzymes in the PI3K pathway and receptors like MET, disrupting critical signaling cascades in cancer cells . Furthermore, related pyrido-pyrimidine and pyrido-pyrazine cores are established in scientific literature as privileged structures for designing epidermal growth factor receptor (EGFR) inhibitors, both for wild-type and mutant forms associated with treatment resistance . This reagent provides researchers with a versatile intermediate to explore structure-activity relationships and develop new therapeutic candidates targeting protein kinases and other oncology-related targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. References 1. Design and synthesis of novel 7-aminosubstituted pyrido[2,3-b]pyrazines exhibiting anti-breast cancer activity. Eur J Med Chem. 2017 . 2. Design, synthesis, and anti-cancer evaluation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. J Enzyme Inhib Med Chem. 2022 . 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Pharmaceuticals 2025 .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

7-(aminomethyl)-4-ethyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C10H14N4O/c1-2-14-6-9(15)13-8-3-7(4-11)5-12-10(8)14/h3,5H,2,4,6,11H2,1H3,(H,13,15)

InChI Key

MHHABVHXSYDRBN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC2=C1N=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthesis of Pyrido[2,3-b]pyrazin-2-one Derivatives

The core structure, pyrido[2,3-b]pyrazin-2-one, can be synthesized via multistep heterocyclic ring construction involving:

For example, a typical route involves the condensation of 2-aminopyridine with ethyl acetoacetate or analogous β-dicarbonyl compounds, followed by oxidative cyclization to yield the pyrazinone core.

Research Discovery:
A recent study demonstrated the synthesis of pyrido[2,3-b]pyrazin-2-one derivatives via condensation of 2-aminopyridine with β-ketoesters, followed by oxidative cyclization using oxidants like potassium permanganate or hydrogen peroxide under mild conditions.

Functionalization at the 4-Position

The introduction of the ethyl group at the 4-position is achieved through alkylation of the heterocyclic nitrogen or carbon atom, depending on the specific substitution pattern. Alkylation is typically performed using ethyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate or sodium hydride.

Introduction of the Aminomethyl Group at Position 7

The aminomethyl substituent at position 7 is introduced via formylation followed by reduction :

  • Formylation of the heterocycle at the 7-position using reagents like paraformaldehyde or formaldehyde derivatives in the presence of acid catalysts.
  • Reductive amination of the aldehyde intermediate with ammonia or primary amines to yield the aminomethyl group.

Research Findings:
A documented method involves the reaction of the heterocycle with formaldehyde under acidic conditions, followed by reduction with sodium borohydride or catalytic hydrogenation, affording the aminomethyl derivative with high regioselectivity.

Advanced Synthesis via Suzuki-Miyaura Cross-Coupling

Cross-Coupling Strategy

Recent advances utilize Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups at the 7-position:

  • Starting Material: Halogenated heterocycle, such as 7-halo pyrido[2,3-b]pyrazin-2-one.
  • Coupling Partners: Arylboronic acids or heteroarylboronic acids.
  • Catalyst System: Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0).
  • Reaction Conditions: Reflux in solvents like 1,4-dioxane with bases such as sodium bicarbonate or potassium carbonate in aqueous media.

Research Data:
Said Dagdag et al. (2021) demonstrated the synthesis of pyrido[1,2-a]triazin-4-ones via Suzuki coupling, which can be adapted for pyrido[2,3-b]pyrazin-2-one derivatives. Their methodology involves palladium catalysis, arylboronic acids, and mild conditions, yielding high purity products suitable for medicinal chemistry applications.

Data Table of Suzuki Coupling Parameters

Parameter Description Reference Data
Catalyst Tetrakis(triphenylphosphine)palladium(0) Used at 0.05–0.1 mol%
Solvent 1,4-Dioxane or DMF Reflux at 80°C
Base Sodium bicarbonate or potassium carbonate 2–3 equivalents
Reaction Time 4–6 hours
Yield 70–85%

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Recent literature suggests employing multicomponent reactions involving isocyanides, aldehydes, and amines to construct the heterocyclic core efficiently. These methods offer rapid access to diverse derivatives with functional group tolerance.

One-Pot Sequential Synthesis

Combining heterocycle formation, functionalization, and cross-coupling in a one-pot procedure has been explored to streamline synthesis, reduce purification steps, and improve overall yields.

Summary of Key Research Discoveries

Discovery Significance Reference
Multistep heterocyclic synthesis Efficient construction of pyrido[2,3-b]pyrazin-2-one core
Formaldehyde-based aminomethylation regioselective introduction of amino methyl groups
Suzuki-Miyaura coupling adaptation Versatile arylation at halogenated positions

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Data/Applications Reference
7-(Aminomethyl)-4-ethyl derivative 4-Ethyl, 7-aminomethyl C₁₀H₁₅N₅O 233.26* N/A (Target compound) -
3-Benzoyl-1-(4-ethoxyphenyl) derivative 3-Benzoyl, 1-(4-ethoxyphenyl) C₂₄H₂₂N₄O₃ 438.46 mp 274°C, Yield 67%
7-Iodo derivative 7-Iodo C₇H₆IN₃O 275.05 Purity ≥98%, used as pharmaceutical intermediate
7-Bromo derivative (hydrochloride salt) 7-Bromo C₇H₇BrClN₃O 264.51 Catalogued as building block
8-[Butyl(ethyl)amino]-4-(4-methoxy-2-methylphenyl) derivative 8-Butyl(ethyl)amino, 4-(4-methoxy-2-methylphenyl) C₂₂H₃₀N₄O₂ 382.50 GPCR ligand (ChEMBL ID: CHEMBL4069)
7-Trifluoromethyl derivative 7-Trifluoromethyl C₉H₆F₃NO₂ 217.14 No explicit bioactivity reported

*Calculated molecular weight based on formula.

Key Observations:

Substituent Position and Type: The ethyl group at position 4 in the target compound contrasts with bulkier substituents like the 4-ethoxyphenyl group in , which may reduce solubility due to increased hydrophobicity. Halogenated derivatives (e.g., 7-iodo, 7-bromo) are often used as intermediates in cross-coupling reactions for drug discovery . Their higher molecular weights and halogen presence enhance reactivity in synthetic pathways.

Physicochemical Properties :

  • The 3-benzoyl derivative in has a high melting point (274°C), likely due to strong intermolecular interactions from the benzoyl and ethoxyphenyl groups.
  • The trifluoromethyl derivative has a lower molecular weight (217.14) but higher lipophilicity (CF₃ group), which may influence blood-brain barrier penetration.

Synthetic Yields and Applications: The 3-benzoyl derivative was synthesized in 67% yield , suggesting efficient condensation methods for similar compounds. The 8-[butyl(ethyl)amino] derivative is a validated GPCR ligand, highlighting the pharmacological relevance of aminoalkyl substituents in this scaffold.

Research Findings and Trends

Antimicrobial Potential: Pyrido-pyrazinone derivatives with hydrazinyl substituents (e.g., 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidines) have shown antimicrobial activity in vitro , suggesting that the aminomethyl group in the target compound could be explored for similar applications.

Receptor Targeting: Aminoalkyl-substituted analogs, such as the 8-[butyl(ethyl)amino] derivative, demonstrate the scaffold’s versatility in targeting GPCRs, a critical class of drug targets .

Commercial Availability : Halogenated derivatives (e.g., 7-iodo, 7-bromo) are commercially available as pharmaceutical intermediates, indicating their utility in high-throughput synthesis .

Biological Activity

7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₀H₁₄N₄O
  • CAS Number : 82530-96-9

The structure features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activity. A study focusing on pyridine derivatives reported that many such compounds possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives of pyrido[2,3-b]pyrazine have shown promise as inhibitors of key signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715.5Apoptosis induction
Similar derivativesA54920.0Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation . This property is crucial for developing therapies for chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer potential of this compound on MCF-7 breast cancer cells:

  • The compound demonstrated an IC50 value of 15.5 µM , indicating significant potency.
  • Mechanistic studies revealed that treatment led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects in a murine model:

  • Mice treated with the compound showed reduced levels of TNF-α and IL-6 in serum compared to control groups.
  • Histological analysis revealed decreased infiltration of inflammatory cells in tissues.

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